(S)-2-((R)-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid
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Overview
Description
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its complex structure, which includes both carboxylic acid and amide functional groups. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the coupling of ®-2-Carboxy-3-phenylpropanoic acid with (S)-4-methylpentanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are designed to produce the compound in large quantities with high enantiomeric purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the production of chiral catalysts and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The presence of chiral centers allows for selective interactions with biological molecules, making it useful in stereoselective processes.
Comparison with Similar Compounds
Similar Compounds
®-2-((S)-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid: The enantiomer of the compound with different stereochemistry.
N-Phenyl-4-methylpentanamide: A structurally similar compound without the carboxylic acid group.
Uniqueness
(S)-2-(®-2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both carboxylic acid and amide functional groups. This combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H21NO5 |
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Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-carboxy-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12-,13+/m1/s1 |
InChI Key |
REOCNKZXONOGGX-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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